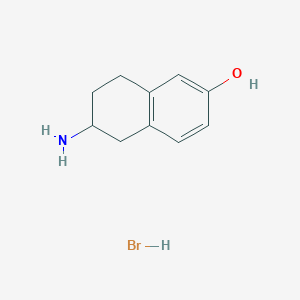

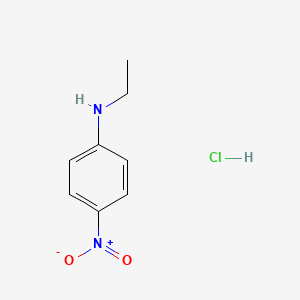

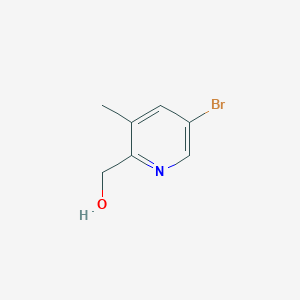

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

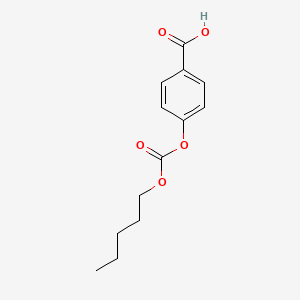

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide, also known as 6-Amino-THN-2-ol hydrobromide, is a synthetic organic compound with a molecular weight of 257.12 g/mol. It is an important intermediate in the synthesis of various drugs and other compounds of pharmaceutical interest, and has been the focus of numerous research studies. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 6-Amino-THN-2-ol hydrobromide.

Scientific Research Applications

Synthesis and Chemical Properties

- Alternative Synthesis for Dopaminergic Drugs : A study outlines an alternative synthesis pathway for the dopaminergic drug 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol hydrobromide, highlighting its use in synthesizing biologically active hydrobromide salts through a four-step process with a 60% overall yield (Göksu, SeÇen, & Sütbeyaz, 2006).

Biological Activities and Applications

- Carbonic Anhydrase Isozyme Interaction : Dopaminergic compounds, including 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol hydrobromide, have been investigated for their inhibitory actions on human carbonic anhydrase isozymes, demonstrating effective inhibition, suggesting potential therapeutic applications (Şentürk, Ekinci, Göksu, & Supuran, 2012).

Pharmacological Potential

- Tumor Inhibitory and Antioxidant Activity : New derivatives of 5,6,7,8-tetrahydronaphthalene have shown promising tumor inhibitory and antioxidant activities, indicating potential for cancer treatment and prevention of oxidative stress (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Electrochemical Applications

- Modified Electrode Development : The electrooxidative polymerization of 1-amino-5,6,7,8-tetrahydronaphthalene has been explored for modified electrode development, showcasing its utility in enhancing electrochemical reversibility and reducing overpotential in acidic solutions, with potential implications in various electrochemical sensors and devices (Yousef, Ragab, & Abdel-Azzem, 2010).

Drug Development and Therapeutic Implications

- Anti-Inflammatory and Analgesic Activities : Research on 5,6,7,8-tetrahydronaphthalene derivatives conjugated with various functionalities has shown significant anti-inflammatory and analgesic activities without the ulcerogenic side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs, suggesting a potential pathway for the development of safer pain management and anti-inflammatory therapies (Hamdy & Kamel, 2012).

Future Directions

properties

IUPAC Name |

6-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELLWXZDJHUUTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600642 |

Source

|

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67544-41-6 |

Source

|

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

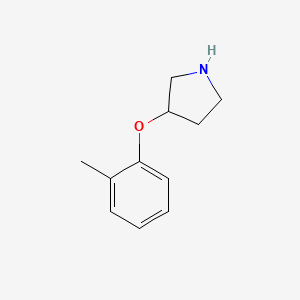

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)